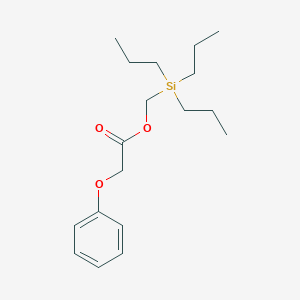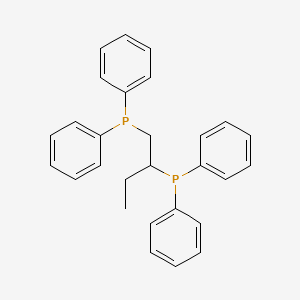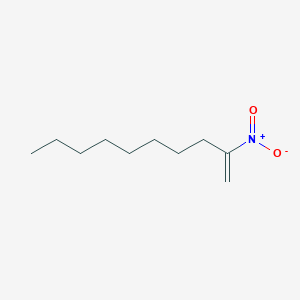
2-Nitrodec-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitrodec-1-ene is an organic compound characterized by the presence of a nitro group (-NO2) attached to a decene chain. This compound falls under the category of nitroalkenes, which are known for their diverse reactivity and applications in various fields of chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Nitrodec-1-ene can be synthesized through several methods:
Nitration of Dec-1-ene: This involves the direct nitration of dec-1-ene using nitric acid in the presence of a catalyst. The reaction typically requires controlled temperatures to avoid over-nitration and side reactions.
Oxidation of Aminodec-1-ene: Another method involves the oxidation of aminodec-1-ene using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalysts can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, depending on the oxidizing agent and conditions used.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, iron filings with hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Various oxidized derivatives of this compound.
Reduction: 2-Aminodec-1-ene.
Substitution: Substituted dec-1-enes with different functional groups replacing the nitro group.
Wissenschaftliche Forschungsanwendungen
2-Nitrodec-1-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: this compound is used in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 2-Nitrodec-1-ene involves its reactivity due to the presence of the nitro group. The nitro group is highly electron-withdrawing, making the compound susceptible to nucleophilic attacks. This reactivity is exploited in various chemical reactions, where the nitro group can be transformed into other functional groups or used to activate the molecule for further reactions.
Vergleich Mit ähnlichen Verbindungen
Nitromethane: A simple nitroalkane with a single carbon chain.
2-Nitropropane: A nitroalkane with a three-carbon chain.
Nitrobenzene: An aromatic nitro compound with different reactivity due to the aromatic ring.
Comparison: 2-Nitrodec-1-ene is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter nitroalkanes like nitromethane and 2-nitropropane. Unlike nitrobenzene, which has an aromatic ring, this compound’s aliphatic nature makes it more flexible and less rigid, allowing for different types of chemical transformations and applications.
Eigenschaften
CAS-Nummer |
77934-56-6 |
|---|---|
Molekularformel |
C10H19NO2 |
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
2-nitrodec-1-ene |
InChI |
InChI=1S/C10H19NO2/c1-3-4-5-6-7-8-9-10(2)11(12)13/h2-9H2,1H3 |
InChI-Schlüssel |
PDBSOLASTTUPNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(=C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


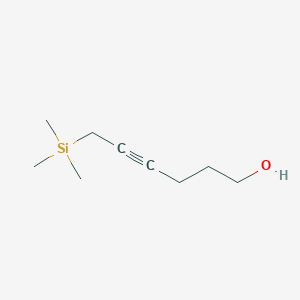
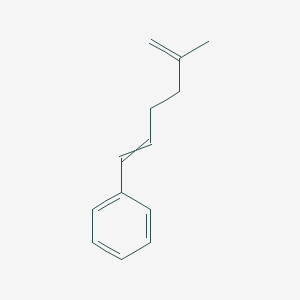
![N-Butyl-9-methoxy-7-oxo-7H-furo[3,2-g][1]benzopyran-4-sulfonamide](/img/structure/B14448516.png)
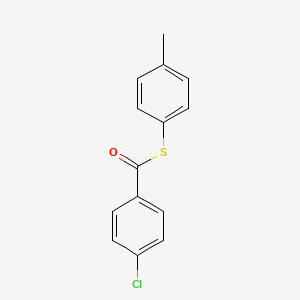
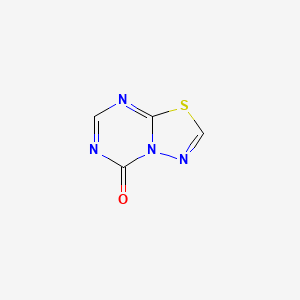
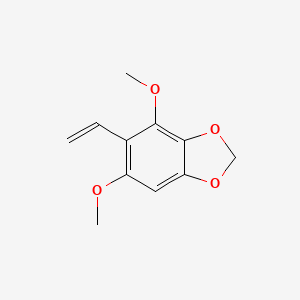
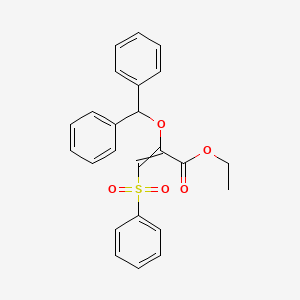
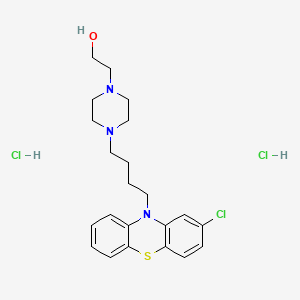
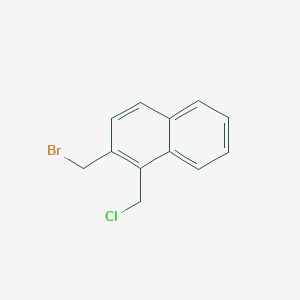
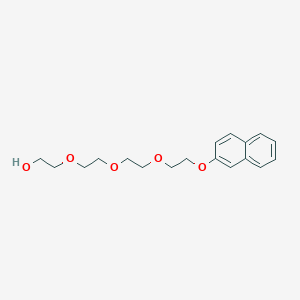
![2,4,6,7,7a,7b-Hexahydrofuro[2,3,4-gh]pyrrolizine](/img/structure/B14448577.png)
